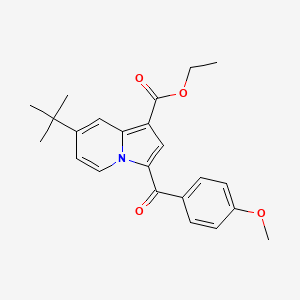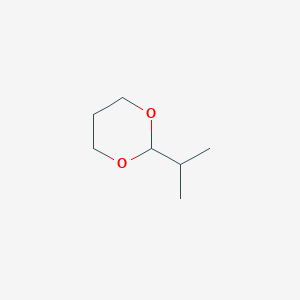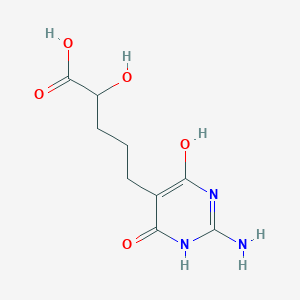
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid is a complex organic compound with a molecular formula of C9H13N3O4 This compound is characterized by its pyrimidine ring, which is substituted with amino and hydroxyl groups, and a pentanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a pentanoic acid precursor under controlled conditions. The reaction may require catalysts, specific pH conditions, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various amines.
Aplicaciones Científicas De Investigación
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-phenylpentanoic acid
Uniqueness
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxypentanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
79333-39-4 |
|---|---|
Fórmula molecular |
C9H13N3O5 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-6(14)4(7(15)12-9)2-1-3-5(13)8(16)17/h5,13H,1-3H2,(H,16,17)(H4,10,11,12,14,15) |
Clave InChI |
YFSXPLJQLVWMKD-UHFFFAOYSA-N |
SMILES canónico |
C(CC1=C(N=C(NC1=O)N)O)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)




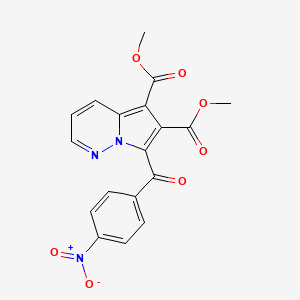

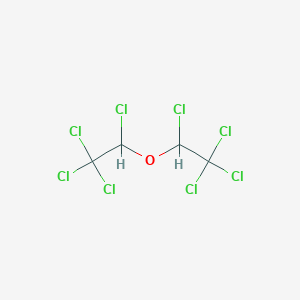
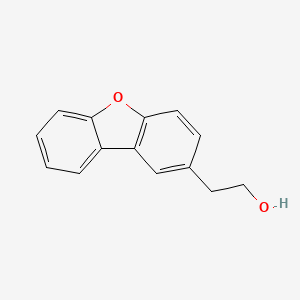
![2-methoxy-6-{(E)-[(2-methyl-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11954314.png)

